molecular formula C13H15N3O B6432055 4-(4-phenyl-1H-pyrazol-5-yl)morpholine CAS No. 88743-49-1

4-(4-phenyl-1H-pyrazol-5-yl)morpholine

Cat. No.: B6432055
CAS No.: 88743-49-1
M. Wt: 229.28 g/mol
InChI Key: MEKFBQHXENGBLF-UHFFFAOYSA-N
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Description

4-(4-phenyl-1H-pyrazol-5-yl)morpholine is a heterocyclic compound that features a morpholine ring attached to a pyrazole ring with a phenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-phenyl-1H-pyrazol-5-yl)morpholine typically involves the reaction of 4-phenyl-1H-pyrazole with morpholine under specific conditions. One common method includes:

    Starting Materials: 4-phenyl-1H-pyrazole and morpholine.

    Catalysts and Solvents: The reaction may be catalyzed by acids or bases and often uses solvents like ethanol or dimethyl sulfoxide.

    Reaction Conditions: The reaction is usually carried out at elevated temperatures (around 100-150°C) for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-phenyl-1H-pyrazol-5-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or pyrazole ring can be modified.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted pyrazole or morpholine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    4-(3-phenyl-1H-pyrazol-5-yl)morpholine: Similar structure but with different substitution on the pyrazole ring.

    4-(4-bromophenyl-1H-pyrazol-5-yl)morpholine: Contains a bromine atom, which may alter its reactivity and biological activity.

Uniqueness

4-(4-phenyl-1H-pyrazol-5-yl)morpholine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

4-(4-phenyl-1H-pyrazol-5-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-2-4-11(5-3-1)12-10-14-15-13(12)16-6-8-17-9-7-16/h1-5,10H,6-9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEKFBQHXENGBLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=NN2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90521638
Record name 4-(4-Phenyl-1H-pyrazol-5-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90521638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88743-49-1
Record name 4-(4-Phenyl-1H-pyrazol-5-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90521638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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